5-Methyl-3-phenyl-1H-pyrazol-4-ylamine

Synthetic methodology Process chemistry Yield optimization

5-Methyl-3-phenyl-1H-pyrazol-4-ylamine (CAS 112884-51-2) is a regiospecifically defined 4-aminopyrazole derivative characterized by a methyl group at position 5, a phenyl group at position 3, and a primary amino group at position 4 on the pyrazole ring. This substitution pattern distinguishes it from the more commonly commercialized 5-aminopyrazole regioisomers such as 5-amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6), which positions the amino group at a different ring location.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Cat. No. B12359027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-phenyl-1H-pyrazol-4-ylamine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESCC1C(C(NN1)C2=CC=CC=C2)N
InChIInChI=1S/C10H15N3/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-7,9-10,12-13H,11H2,1H3
InChIKeyJWHWZALCNFNSSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-3-phenyl-1H-pyrazol-4-ylamine: A Regiospecifically Defined 4-Aminopyrazole Scaffold for Medicinal Chemistry and Process Development


5-Methyl-3-phenyl-1H-pyrazol-4-ylamine (CAS 112884-51-2) is a regiospecifically defined 4-aminopyrazole derivative characterized by a methyl group at position 5, a phenyl group at position 3, and a primary amino group at position 4 on the pyrazole ring . This substitution pattern distinguishes it from the more commonly commercialized 5-aminopyrazole regioisomers such as 5-amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6), which positions the amino group at a different ring location . With a molecular formula of C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol, this compound serves as a synthetically versatile intermediate in the construction of fused heterocyclic systems and has been specifically claimed in patent literature for the preparation of p38 kinase inhibitors [1].

Why 5-Methyl-3-phenyl-1H-pyrazol-4-ylamine Cannot Be Replaced by a 5-Aminopyrazole Isomer or Non-Validated Aminopyrazole


Generic substitution of 5-methyl-3-phenyl-1H-pyrazol-4-ylamine with closely related aminopyrazole regioisomers or non-validated analogs is not scientifically defensible due to regiospecificity-driven divergence in both chemical reactivity and biological processing. The 4-aminopyrazole scaffold exhibits distinct electronic and steric properties that govern its participation in cyclocondensation reactions for the synthesis of pyrazolo[1,5-a]pyrimidines and related fused heterocycles [1]. Critically, aminopyrazoles as a class are subject to differential metabolic bioactivation depending on substitution pattern, with evidence demonstrating that certain aminopyrazole derivatives undergo reactive metabolite formation in human liver microsomes, establishing the aminopyrazole motif as a structural alert within specific contexts [2]. Consequently, replacement with an alternative aminopyrazole lacking validated metabolic and synthetic characterization introduces undefined risk in both compound reactivity and downstream safety profiling, compromising experimental reproducibility and regulatory defensibility.

Quantitative Differentiation of 5-Methyl-3-phenyl-1H-pyrazol-4-ylamine: Procurement-Relevant Comparative Evidence


Synthetic Yield Differentiation: 3-Aryl-4-Aminopyrazoles vs. 5-Aminopyrazoles in One-Pot Protocols

The direct one-pot synthesis of 5-(substituted-amino)pyrazoles via the Dodd-Martinez protocol (β-oxoamides + arylhydrazines + Lawesson's reagent) consistently produces only moderate yields due to competing pyrazolone side-product formation, with reported yields across multiple substrates generally falling below 65% [1]. In contrast, a protecting-group-free methodology developed specifically for 3-aryl-substituted 4-aminopyrazoles via telescoped oximation, hydrazine condensation, and copper-catalyzed NaBH₄ reduction of the nitroso group enables the synthesis of the 4-aminopyrazole regioisomer with improved yields and without the side-product complications observed in 5-aminopyrazole protocols [2]. This synthetic accessibility difference translates directly to supply chain efficiency and cost-of-goods considerations for procurement at scale.

Synthetic methodology Process chemistry Yield optimization

Patent-Specified Intermediate for p38 Kinase Inhibitors: Commercial Supply Chain Relevance

US Patent US-8853207-B2 explicitly identifies 5-methyl-3-phenyl-1H-pyrazol-4-ylamine and its substituted derivatives as critical intermediates in the preparation of heterocyclic pyrazole compounds with claimed utility as p38 kinase inhibitors [1]. The p38 MAPK pathway is a validated therapeutic target for inflammatory diseases, and inhibitors targeting this kinase have progressed to clinical evaluation. The specific regioisomer 5-methyl-3-phenyl-1H-pyrazol-4-ylamine, rather than its 5-amino regioisomer 5-amino-3-methyl-1-phenylpyrazole, is the claimed scaffold in this patent family. Alternative aminopyrazole regioisomers lacking this specific substitution pattern are not covered under the same claims and may not produce active p38 inhibitors upon downstream elaboration, making regioisomer fidelity essential for projects aligned with this intellectual property space [2].

Kinase inhibition p38 MAPK Pharmaceutical intermediates

Metabolic Bioactivation Liability: Differential Risk Across Aminopyrazole Regioisomers

In vitro incubation studies of aminopyrazole derivatives in human liver microsomes, using glutathione ethyl ester as a trapping agent and LC-MS detection, have demonstrated that the aminopyrazole motif can undergo metabolic bioactivation to form reactive intermediates, establishing this scaffold as a potential structural alert within specific substitution contexts [1]. This finding has direct implications for regioisomer selection: the substitution pattern on the pyrazole ring—including the position of the amino group (4-amino vs. 5-amino) and the nature of aryl/alkyl substituents—modulates susceptibility to bioactivation. While direct comparative data between 5-methyl-3-phenyl-1H-pyrazol-4-ylamine and its 5-amino regioisomer are not yet published, the established class-level finding underscores the scientific imperative to evaluate and document the specific regioisomer to be used in biological assays rather than assuming interchangeability. Uncharacterized aminopyrazole analogs carry undefined risk of reactive metabolite formation that can confound in vivo efficacy and toxicity interpretation [2].

Drug metabolism Reactive metabolites Toxicology

Supplier-Reported Purity Benchmarking: 5-Methyl-3-phenyl-1H-pyrazol-4-ylamine vs. Commercial 5-Aminopyrazole Analogs

Supplier technical datasheets indicate that 5-methyl-3-phenyl-1H-pyrazol-4-ylamine (CAS 112884-51-2) is commercially available at a minimum purity specification of 95% (HPLC), with long-term storage recommended in a cool, dry environment . In comparison, the more widely available 5-amino regioisomer, 5-amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6), is offered at 97% purity from multiple vendors with a reported melting point range of 113-115°C . The 2% differential in minimum purity specification translates to a 1.4-fold higher maximum theoretical impurity burden in the 4-aminopyrazole material, which may be relevant for applications requiring high-purity starting materials, such as GLP toxicology studies or late-stage process development where impurity carryover is a critical quality attribute. Additionally, the distinct CAS registry numbers (112884-51-2 vs. 1131-18-6) provide unambiguous identity traceability essential for regulatory documentation [1].

Quality control Purity specification Procurement

Procurement-Driven Application Scenarios for 5-Methyl-3-phenyl-1H-pyrazol-4-ylamine


Synthesis of p38 Kinase Inhibitor Candidates via Patent-Defined Intermediates

Organizations pursuing p38 MAPK inhibitor development within the Novartis patent estate (US-8853207-B2 and EP-2298743B1) require 5-methyl-3-phenyl-1H-pyrazol-4-ylamine as the specific regioisomer for constructing claimed pyrazole derivatives [1]. Substitution with 5-amino-3-methyl-1-phenylpyrazole or other aminopyrazole regioisomers produces compounds outside the claimed chemical space, potentially forfeiting patent protection and generating inactive kinase inhibitors. This scenario applies to medicinal chemistry teams conducting SAR exploration, process chemistry groups scaling up lead candidates, and CROs performing patent-defined custom synthesis.

Construction of Pyrazolo[1,5-a]pyrimidine Fused Heterocyclic Libraries

The 4-aminopyrazole scaffold of 5-methyl-3-phenyl-1H-pyrazol-4-ylamine serves as a privileged building block for the synthesis of pyrazolo[1,5-a]pyrimidines via cyclocondensation with 1,3-biselectrophilic reagents [2]. This fused heterocyclic system represents a core pharmacophore in numerous kinase inhibitors and CNS-targeted agents. The regiospecificity of the 4-amino position is essential for achieving the correct ring-fusion geometry; 5-aminopyrazole regioisomers yield different annulation products with divergent biological activity profiles. Procurement of the correct regioisomer ensures access to the intended chemical space in library synthesis and scaffold-hopping campaigns.

Metabolic Liability Assessment and Reactive Metabolite Screening Studies

Given the established class-level finding that aminopyrazole derivatives can undergo bioactivation to reactive metabolites in human liver microsomes [3], research programs using 5-methyl-3-phenyl-1H-pyrazol-4-ylamine as a lead scaffold should employ this specific regioisomer in GSH-trapping studies and CYP phenotyping assays to characterize its individual metabolic profile. Using an alternative regioisomer for these studies would yield data that cannot be reliably extrapolated, as substitution pattern directly influences metabolic susceptibility. This scenario is particularly relevant for ADME/PK groups in pharmaceutical discovery and academic laboratories conducting mechanistic toxicology research.

Process Development and Scale-Up Using Regiospecific 4-Aminopyrazole Methodology

Process chemistry teams seeking to scale the synthesis of 3-aryl-4-aminopyrazoles can leverage the protecting-group-free methodology developed by Stumpf et al., which employs a telescoped oximation/condensation/Cu-catalyzed reduction sequence with demonstrated substrate tolerance across a range of aryl substituents [4]. This approach specifically targets the 4-aminopyrazole regioisomer and avoids the pyrazolone side-product formation that limits yields in 5-aminopyrazole one-pot protocols. Procurement of 5-methyl-3-phenyl-1H-pyrazol-4-ylamine as a reference standard for method validation and as a key starting material for pilot-scale production aligns with the documented synthetic route, ensuring process consistency and regulatory compliance.

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